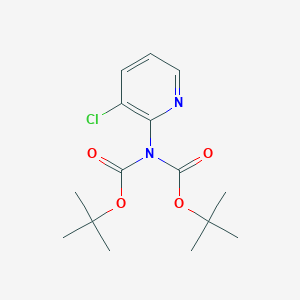

2-(Di-Boc-amino)-3-chloro-pyridine

Descripción general

Descripción

2-(Di-Boc-amino)-3-chloro-pyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a di-tert-butoxycarbonyl (Boc) protected amino group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine typically involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:

Starting Material: 3-chloro-2-aminopyridine.

Reagent: Di-tert-butyl dicarbonate (Boc2O).

Base: Sodium bicarbonate or other suitable bases.

Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or acetonitrile.

Industrial Production Methods

Industrial production of Boc-protected compounds, including this compound, often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(Di-Boc-amino)-3-chloro-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield 2-(Di-Boc-amino)-3-aminopyridine.

Deprotection Reactions: Removal of the Boc group yields 2-amino-3-chloropyridine.

Aplicaciones Científicas De Investigación

2-(Di-Boc-amino)-3-chloro-pyridine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-(Di-Boc-amino)-3-chloro-pyridine depends on its use and the specific reactions it undergoes. The Boc group serves as a protective group, preventing the amino group from participating in unwanted reactions. This allows for selective reactions at other positions on the molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-(Di-Boc-amino)-3-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

2-(Di-Boc-amino)-3-iodopyridine: Similar structure but with an iodine atom instead of chlorine.

2-(Di-Boc-amino)-3-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(Di-Boc-amino)-3-chloro-pyridine is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(Di-Boc-amino)-3-chloro-pyridine is a pyridine derivative featuring di-tert-butyl carbamate (Boc) protecting groups on the amino moiety. This compound has garnered attention due to its potential biological activities, including its role in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Pyridine ring : A six-membered aromatic heterocycle.

- Chloro group : Positioned at the 3-position, which can influence reactivity and biological interactions.

- Di-Boc amino group : Provides stability and protection to the amino functionality, facilitating further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth processes.

- Receptor Modulation : It could modulate receptor activities, influencing physiological responses related to neurotransmission or inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties against specific pathogens, though further studies are required to elucidate its efficacy and mechanism.

- Impact on Cellular Pathways : The compound has been linked to alterations in key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Case Studies

- In Vitro Studies : In a series of experiments involving various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The IC50 values varied across different cell types, indicating selective activity.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 15 | Significant growth inhibition |

| MCF-7 | 20 | Moderate antiproliferative effects |

| A549 | 25 | Lower sensitivity observed |

- Animal Models : In vivo studies using mouse models have indicated that administration of the compound can lead to reduced tumor growth rates compared to control groups. Dosage optimization revealed that lower doses were more effective with fewer side effects.

Mechanistic Insights

- Biochemical Pathways : The compound appears to affect pathways related to apoptosis and cell cycle regulation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells.

- Transport Mechanisms : Research into the pharmacokinetics of this compound suggests that its distribution within tissues is facilitated by specific transporters, which may influence its bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSNIBSHYPWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.